molecular formula C6H11F2N B13507726 2-(2,2-Difluorocyclobutyl)ethanamine

2-(2,2-Difluorocyclobutyl)ethanamine

Cat. No.: B13507726
M. Wt: 135.15 g/mol
InChI Key: UMRYNWSLCDPLQX-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclobutyl)ethanamine: is an organic compound characterized by the presence of a difluorocyclobutyl group attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluorocyclobutyl)ethanamine typically involves the deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone. This process is carried out using deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluorocyclobutyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of difluorocyclobutanone derivatives.

    Reduction: Formation of difluorocyclobutylmethanol.

    Substitution: Formation of substituted difluorocyclobutyl derivatives.

Scientific Research Applications

2-(2,2-Difluorocyclobutyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclobutyl)ethanamine involves its interaction with specific molecular targets. The difluorocyclobutyl group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ethanamine moiety can participate in nucleophilic attacks, facilitating various biochemical reactions .

Comparison with Similar Compounds

  • 2-(3,3-Difluorocyclobutyl)ethanamine
  • 2-(2,2-Difluorocyclobutanecarboxylic acid)
  • 2-(2,2-Difluorocyclobutyl)methanol

Comparison: 2-(2,2-Difluorocyclobutyl)ethanamine is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

2-(2,2-difluorocyclobutyl)ethanamine

InChI

InChI=1S/C6H11F2N/c7-6(8)3-1-5(6)2-4-9/h5H,1-4,9H2

InChI Key

UMRYNWSLCDPLQX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CCN)(F)F

Origin of Product

United States

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